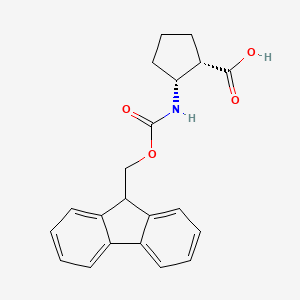

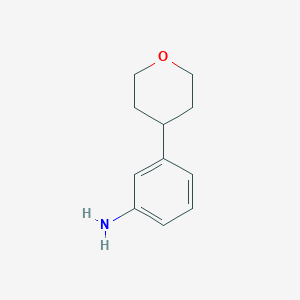

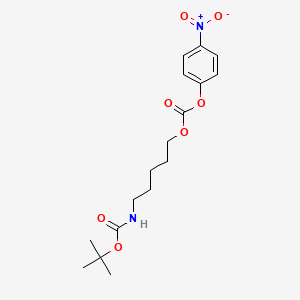

![molecular formula C30H21N3O9 B3089956 苯甲酸,4,4',4''-[1,3,5-苯三甲酰亚胺基)]三- CAS No. 120360-51-2](/img/structure/B3089956.png)

苯甲酸,4,4',4''-[1,3,5-苯三甲酰亚胺基)]三-

描述

Benzoic acid, 4,4’,4’‘-[1,3,5-benzenetriyltris(carbonylimino)]tris-, also known as 4,4’,4’'- (benzene-1,3,5-triyltris (oxy))tribenzoic acid, is a type of aromatic compound . It is mainly used as a low molecular weight semiconductor block, dendritic polymer synthesis block, metal-organic framework (MOF), and porous coordination polymer block .

Molecular Structure Analysis

The molecular formula of this compound is C30H21N3O9 . It has an average mass of 567.502 Da and a monoisotopic mass of 567.127808 Da .Physical And Chemical Properties Analysis

The melting point of this compound is 343.2 °C . Its boiling point is predicted to be 709.9±60.0 °C and its density is predicted to be 1.435±0.06 g/cm3 . The pKa value is predicted to be 3.72±0.10 .科学研究应用

Antimicrobial Activity

This compound has been used in the synthesis of 1,3,5-triazine 4-aminobenzoic acid derivatives, which have shown promising antimicrobial activity against Staphylococcus aureus and Escherichia coli . These derivatives were prepared using microwave irradiation, which resulted in the desired products in less time, with good yield and higher purity .

Coordination Nanostructures

The compound has been used in the formation of coordination nanostructures. With the assistance of various organic bases, hydrothermal reactions of transition-metal salts with this compound at different pH values produced new 3-D coordination polymers . These structures have potential applications in nanodevices and nanopatterning .

Metal Organic Frameworks (MOFs)

This compound has been used as a linker to make MOFs with extremely high surface area such as MOF-177 . MOFs are 3D-microporous materials with potential applications in gas adsorption and separation technologies .

Skin Absorption Studies

Radioactive compound was used on living human skin samples ex vivo, suggesting that absorption is very low . This could be useful in the development of topical treatments and understanding skin absorption of various compounds .

Antibacterial Agents

From a library of compounds, 11 hit antibacterial agents have been identified as potent anti-Gram-positive bacterial agents. These pyrazole derivatives are active against two groups of pathogens, staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL .

Photocatalysts for Photodecomposition of Antibiotics

All four complexes exhibited optical semiconducting behavior and hence were used as photocatalysts for the photodecomposition of antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY) and sulfamethoxazole (SMT) .

作用机制

Target of Action

It’s known that the compound can interact with various biological molecules due to its structure .

Mode of Action

It’s suggested that the compound’s free carbonyl groups contribute to a hydrophilic pore environment by fixing the incoming guest molecules via hydrogen bonding .

Biochemical Pathways

It’s known that the compound can interact with various biological molecules, potentially affecting multiple pathways .

Pharmacokinetics

Its molecular structure suggests that it may have certain pharmacokinetic properties .

Result of Action

It’s known that the compound can interact with various biological molecules, potentially leading to various cellular effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s free carbonyl groups contribute to a hydrophilic pore environment, which can affect its interaction with other molecules .

属性

IUPAC Name |

4-[[3,5-bis[(4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N3O9/c34-25(31-22-7-1-16(2-8-22)28(37)38)19-13-20(26(35)32-23-9-3-17(4-10-23)29(39)40)15-21(14-19)27(36)33-24-11-5-18(6-12-24)30(41)42/h1-15H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWRYUDJCZXIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(=O)NC4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477321 | |

| Record name | Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- | |

CAS RN |

120360-51-2 | |

| Record name | Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

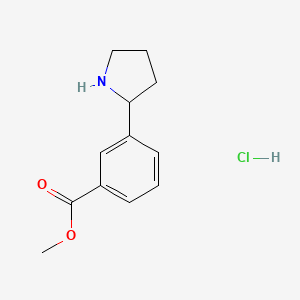

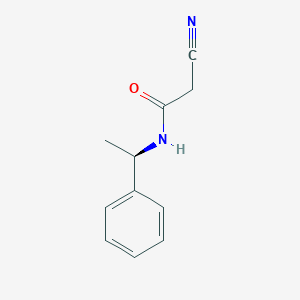

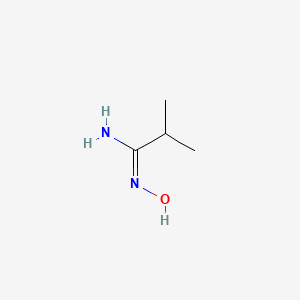

![2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B3089936.png)